molecular formula C28H35N3O2S B11458921 N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

Cat. No.: B11458921
M. Wt: 477.7 g/mol
InChI Key: UPJJLTRWVIJBAQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is a complex organic compound with a unique structure that combines elements of indole, thiophene, and cyclohexane. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide typically involves multiple steps:

    Formation of Indole Derivative: The indole-3-acetyl group is synthesized through the acylation of indole with acetic anhydride.

    Thiophene Derivative Preparation: The thiophene-2-ylmethyl group is prepared via a Friedel-Crafts alkylation reaction.

    Cyclohexane Derivative Formation: Cyclohexylamine is reacted with cyclohexanecarboxylic acid to form the cyclohexylamide.

    Coupling Reaction: The indole and thiophene derivatives are coupled with the cyclohexylamide under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated or sulfonated products.

Scientific Research Applications

N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole and thiophene moieties can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-[(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide
  • N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(phenylmethyl)amino]cyclohexanecarboxamide

Uniqueness

N-cyclohexyl-1-[(1H-indol-3-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H35N3O2S

Molecular Weight

477.7 g/mol

IUPAC Name

N-cyclohexyl-1-[[2-(1H-indol-3-yl)acetyl]-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C28H35N3O2S/c32-26(18-21-19-29-25-14-6-5-13-24(21)25)31(20-23-12-9-17-34-23)28(15-7-2-8-16-28)27(33)30-22-10-3-1-4-11-22/h5-6,9,12-14,17,19,22,29H,1-4,7-8,10-11,15-16,18,20H2,(H,30,33)

InChI Key

UPJJLTRWVIJBAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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